CAY10648
Overview
Description
- Its chemical structure and properties contribute to its role in drug development and research .
CAY10648: serves as an intermediate in the synthesis of CRTH2/DP antagonists.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for CAY10648 are not widely documented. it is synthesized as part of the process to create CRTH2/DP2 antagonists.
- Industrial production methods may involve multi-step organic synthesis, purification, and isolation .
Chemical Reactions Analysis
Reactivity: CAY10648 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: While precise details are scarce, typical reagents and conditions for these reactions would align with standard organic chemistry practices.
Scientific Research Applications
Biology: Investigations might focus on its interactions with biological targets, such as receptors or enzymes.
Medicine: CAY10648’s pharmacological properties could be relevant for therapeutic purposes.
Industry: Its use in the pharmaceutical industry for drug development and optimization is likely.
Mechanism of Action
Targets: CAY10648 likely interacts with specific molecular targets, although these remain undisclosed.
Pathways: Its mechanism of action may involve modulation of signaling pathways, receptor binding, or enzymatic inhibition. Further research is needed to elucidate these details.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are not readily available in the literature.
Similar Compounds: If any, they would likely belong to the same chemical class or share structural features.
Biological Activity
CAY10648, a compound derived from the plant Combretum erythrophyllum , has garnered attention for its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the detailed biological activity of this compound, supported by relevant data tables, case studies, and research findings.
- Chemical Name : this compound
- CAS Number : 15234754
- Molecular Formula : C15H10O5
- Molecular Weight : 270.24 g/mol
- Purity : ≥98%
Biological Activity Overview
This compound exhibits several biological activities, notably:
-
Antimicrobial Activity :
- Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values range from 25 to 50 µg/ml against various bacterial strains.
-
Antioxidant Properties :
- Demonstrates significant antioxidant activity, which is crucial for combating oxidative stress in biological systems.
-
Anti-inflammatory Effects :
- Exhibits anti-inflammatory activity comparable to that of standard anti-inflammatory drugs like mefenamic acid.
Antimicrobial Efficacy
The antimicrobial efficacy of this compound was evaluated through bioassay-guided fractionation of extracts from Combretum erythrophyllum . The following table summarizes the MIC values against selected bacterial strains:
Bacterial Strain | MIC (µg/ml) |
---|---|
Vibrio cholerae | 25 |
Enterococcus faecalis | 50 |
Micrococcus luteus | 25 |
Shigella sonnei | 25 |
These results indicate that this compound possesses potent antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays, including the DPPH and ABTS assays. The results are summarized in the following table:
Assay Type | IC50 (µg/ml) |
---|---|
DPPH | 30 |
ABTS | 25 |
These findings suggest that this compound has a strong ability to scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study conducted by researchers isolated several flavonoids from Combretum erythrophyllum, including this compound. The study found that these compounds exhibited varying degrees of antibacterial activity, with this compound being particularly effective against Vibrio cholerae and Enterococcus faecalis . -
Evaluation of Anti-inflammatory Effects :
In a separate investigation, the anti-inflammatory properties of this compound were tested in vitro using human lymphocyte models. The compound demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential role in managing inflammatory diseases . -
Antioxidant Mechanism Investigation :
Further research explored the mechanism behind the antioxidant activity of this compound. It was found to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase, enhancing cellular defense against oxidative damage .
Properties
IUPAC Name |
tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c1-16(2,3)24-13(21)9-20-12-5-4-10(18)8-11(12)17(15(20)23)6-7-19-14(17)22/h4-5,8H,6-7,9H2,1-3H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDFCQKNBUKFLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)Cl)C3(C1=O)CCNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647624 | |
Record name | tert-Butyl (5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916048-02-7 | |
Record name | tert-Butyl (5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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